molecular formula C8H12N2O B3374126 5-Oxo-1-propylpyrrolidine-3-carbonitrile CAS No. 1017397-60-2

5-Oxo-1-propylpyrrolidine-3-carbonitrile

Cat. No.: B3374126
CAS No.: 1017397-60-2
M. Wt: 152.19 g/mol
InChI Key: ZNANZHLGGJCDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-1-propylpyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C₈H₁₂N₂O It is characterized by a pyrrolidine ring substituted with a propyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-propylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a ketone in the presence of a base to form the pyrrolidine ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-propylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 5-Oxo-1-propylpyrrolidine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Oxo-1-propylpyrrolidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Oxo-1-butylpyrrolidine-3-carbonitrile
  • 5-Oxo-1-ethylpyrrolidine-3-carbonitrile
  • 5-Oxo-1-methylpyrrolidine-3-carbonitrile

Comparison: Compared to similar compounds, 5-Oxo-1-propylpyrrolidine-3-carbonitrile is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects, differentiating it from its analogs with shorter or longer alkyl chains.

Properties

IUPAC Name

5-oxo-1-propylpyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNANZHLGGJCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-propylpyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-propylpyrrolidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Oxo-1-propylpyrrolidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Oxo-1-propylpyrrolidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Oxo-1-propylpyrrolidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Oxo-1-propylpyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.